4-氯-3-羟基苯甲酸

描述

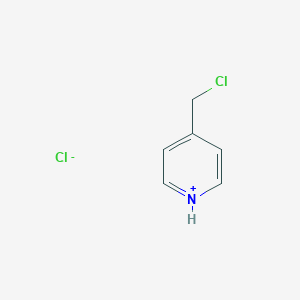

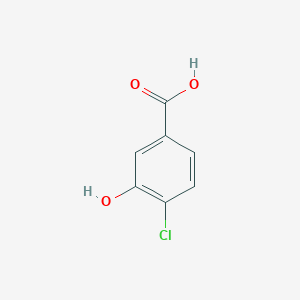

4-Chloro-3-hydroxybenzoic acid is a chemical compound with potential applications in various fields, including the pharmaceutical and chemical industries. Its molecular structure and properties enable its utility as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

A practical synthesis approach for closely related compounds involves multiple steps, including nitration, esterification, reduction, diazotization, and hydrolysis, yielding a high overall efficiency and controllable reaction conditions (Zhang et al., 2020). Similar methods can potentially be adapted for the synthesis of 4-Chloro-3-hydroxybenzoic acid.

Molecular Structure Analysis

The molecular structure of related hydroxybenzoic acids has been determined using gas-phase electron diffraction and quantum chemical calculations, indicating that electrostatic effects are crucial in rationalizing their structures (Aarset et al., 2008).

Chemical Reactions and Properties

4-Chloro-3-hydroxybenzoic acid undergoes dehalogenation reactions facilitated by enzymes, as seen in related compounds, leading to the formation of hydroxybenzoic acids without the involvement of molecular oxygen (Müller et al., 1984). This indicates a propensity for participating in hydrolytic cleavage reactions.

Physical Properties Analysis

The structural flexibility of hydroxybenzoic acids, as demonstrated by their ability to form various ionic networks with alkali metals, suggests that 4-Chloro-3-hydroxybenzoic acid may also exhibit interesting physical properties conducive to forming layered lattice structures (Abrahams et al., 2021).

Chemical Properties Analysis

The electrochemical behavior of related compounds, such as dihydroxybenzoic acids, in the presence of nucleophiles indicates a potential for 4-Chloro-3-hydroxybenzoic acid to participate in electro-organic synthesis, leading to diverse organic products (Golabi & Nematollahi, 1997). This highlights its reactivity and versatility as a chemical intermediate.

科学研究应用

医学和聚合物合成:与4-氯-3-羟基苯甲酸相关的伪多形体,由于独特的堆积方式和溶质-溶剂相互作用 (Jayaraman, Balasubramaniam, & Valiyaveettil, 2004),在医学和聚合物合成中显示出潜在应用。

脑缺血再灌注研究:4-羟基苯甲酸氧化为3,4-二羟基苯甲酸是脑缺血再灌注期间羟基自由基形成的可靠指标 (Liu et al., 2002)。

抗菌药物合成:3-氯-2,4-二氟-5-羟基苯甲酸的新合成策略,这是抗菌3-喹啉羧酸药物中的关键中间体,改善了总产量和反应条件 (Zhang et al., 2020)。

生化研究:4-氯苯甲酸脱卤酶催化卤素-碳键的水解裂解,不涉及分子氧 (Müller et al., 1984)。

增值生物产品:4-羟基苯甲酸是生产白藜芦醇、琥珀酸、天麻酚、厦门霉素和香草醇等生物产品的多功能中间体,具有在食品、化妆品、药品和杀菌剂中的潜在应用 (Wang et al., 2018)。

环境科学:氯苯甲酸的紫外辐射产生羟基苯甲酸和苯甲酸,展示了这些化合物的转化过程 (Crosby & Leitis, 1969)。

化学合成:一项研究展示了制备3-氨基-5-羟基苯甲酸类似物的方法,这对于理解和合成抗生素至关重要 (Becker, 1984)。

缓蚀:3-羟基苯甲酸有效地抑制AISI 316L不锈钢在环保水性酸洗溶液中的腐蚀 (Narváez, Cano, & Bastidas, 2005)。

安全和危害

未来方向

作用机制

Target of Action

The primary target of 4-Chloro-3-hydroxybenzoic acid is the 3-hydroxyanthranilate 3,4-dioxygenase enzyme . This enzyme plays a crucial role in the catabolism of tryptophan into acetyl-CoA, which can be used in various metabolic processes.

Mode of Action

4-Chloro-3-hydroxybenzoic acid interacts with its target by binding to the active site of the enzyme. The compound’s chlorine atom likely forms a halogen bond with a key amino acid residue in the enzyme, facilitating its binding . This interaction may alter the enzyme’s conformation or activity, leading to changes in the metabolic pathway it is involved in.

Biochemical Pathways

The compound is involved in the shikimate pathway , which is responsible for the biosynthesis of aromatic amino acids . Specifically, the compound is derived from the precursor 3-chloro-4-hydroxybenzoic acid, which is produced through a series of enzymatic reactions involving chorismate . The compound is then used as a substrate for the production of 2,4-dichlorophenol, a key building block in the biosynthesis of ambigols .

Result of Action

Its role in the shikimate pathway suggests that it may influence the production of aromatic amino acids and other downstream metabolites .

Action Environment

The action, efficacy, and stability of 4-Chloro-3-hydroxybenzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Additionally, temperature and humidity can affect the compound’s stability, while the presence of other substances (e.g., food or drugs) can influence its metabolism and excretion .

生化分析

Biochemical Properties

4-Chloro-3-hydroxybenzoic acid is involved in the shikimate pathway, a seven-step metabolic route used by bacteria, fungi, algae, parasites, and plants for the biosynthesis of aromatic amino acids . This compound is a key substrate for cytochrome P450 enzymes responsible for biaryl and biaryl ether formation .

Molecular Mechanism

The molecular mechanism of 4-Chloro-3-hydroxybenzoic acid involves its conversion into 2,4-dichlorophenol, a monomeric ambigol building block . This process involves several enzymes, including a 3-deoxy-7-phosphoheptulonate (DAHP) synthase isoenzyme, a dedicated chorismate lyase, and a halogenase .

Temporal Effects in Laboratory Settings

It is known that this compound is stable under normal temperatures and pressures .

Metabolic Pathways

4-Chloro-3-hydroxybenzoic acid is involved in the shikimate pathway . This pathway is crucial for the biosynthesis of aromatic amino acids in certain organisms .

属性

IUPAC Name |

4-chloro-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPUNJAMWFAYED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60187705 | |

| Record name | 4-Chloro-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34113-69-4 | |

| Record name | 4-Chloro-3-hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034113694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

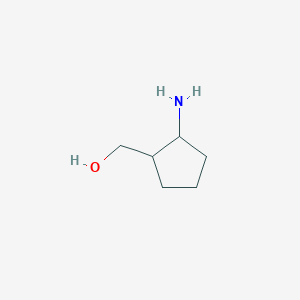

![methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate](/img/structure/B42260.png)

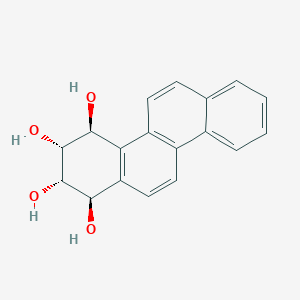

![5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid](/img/structure/B42264.png)

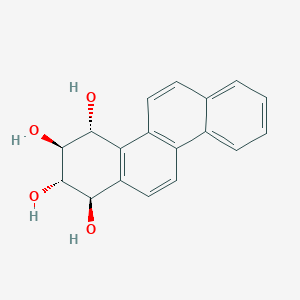

![5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42276.png)